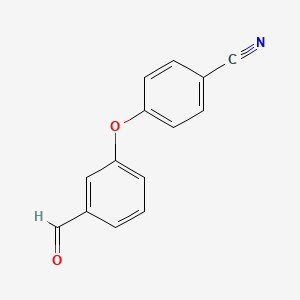

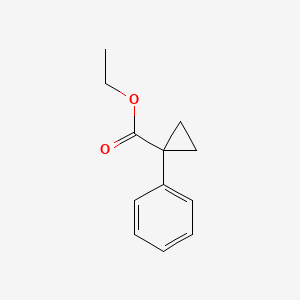

4-(3-Formylphenoxy)benzonitrile

概要

説明

The compound "4-(3-Formylphenoxy)benzonitrile" is a chemical entity that can be associated with a variety of research areas, including the design of farnesyltransferase inhibitors, the study of molecular structures, and the investigation of liquid crystalline behavior and photophysical properties. Although the provided papers do not directly discuss "4-(3-Formylphenoxy)benzonitrile," they do provide insights into related compounds and their synthesis, characterization, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves structure-based design and various chemical reactions such as etherification, reduction, and condensation. For instance, a series of 4-substituted benzonitriles were synthesized as selective farnesyltransferase inhibitors, with one compound exhibiting potent cellular activity and favorable pharmacokinetic profiles . Another related compound, "4-(4-methylphenoxy)benzylamine," was synthesized through etherification and reduction, achieving a total yield of 69.3% under optimized conditions . These methods could potentially be adapted for the synthesis of "4-(3-Formylphenoxy)benzonitrile."

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is often characterized using techniques such as X-ray crystallography, IR, UV-vis, and NMR spectroscopy. For example, the molecular structure of "4-(1-formylnaphthalen-2-yloxy)phthalonitrile" was determined using these methods, revealing a dihedral angle between the planar groups of the molecule . Similarly, the structure of new luminescent benzonitriles was investigated, showing that they possess slightly non-planar unsymmetrical bent structures . These findings suggest that "4-(3-Formylphenoxy)benzonitrile" may also exhibit a unique molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions, which can be used to modify their structure and properties. For instance, the synthesis of new 4-substituted phthalonitriles involved nucleophilic substitution reactions and the formation of Schiff bases . The electrochemical oxidation of a trianion derived from a benzonitrile compound led to the generation of phenoxyl radicals . These examples indicate that "4-(3-Formylphenoxy)benzonitrile" could also undergo similar reactions, potentially leading to the formation of new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as liquid crystalline behavior, photophysical properties, and electronic properties, are of significant interest. The study of luminescent benzonitriles revealed that they exhibit nematic or orthorhombic columnar phases depending on the alkoxy chain length and are good blue emitting materials . The electrochemical study of one such compound showed a band gap of 1.89 eV . These properties are crucial for applications in materials science and could be relevant to "4-(3-Formylphenoxy)benzonitrile" as well.

科学的研究の応用

Quantum Chemical Studies and Vibrational Analysis

A comparative study was conducted on the vibrational spectra and quantum chemical studies of 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile. The research involved recording the FTIR and FT-Raman spectra, providing insights into the compounds' structural parameters, vibrational wavenumbers, and thermodynamic stability. This detailed analysis aims to understand the effect of substituents on the benzonitrile moiety, highlighting the compounds' kinetic and thermodynamic properties and chemical hardness (Arjunan et al., 2012).

Mesomorphic Properties and Hydrogen Bonding

Research on 4-Benzoylaminobenzonitrile derivatives, which include an electron-withdrawing group such as a formyl or nitro group, revealed their higher transition temperatures compared to the parent compound. This finding is attributed to intramolecular hydrogen bonding, restricting free rotation and increasing molecular flatness, thus affecting transition temperatures (Hashimoto et al., 2003).

Synthesis and Structural Analysis

A study focused on the synthesis of Chloride-2,6-Bis(3-Formylphenoxy)benzonitrile from 2,6-difluorobenzonitrile and m-hydroxybenzoic acid sodium salt. The research not only detailed the synthesis process but also explored the compound's potential applications in further chemical reactions and product development (Zhang Yue-jun, 2008).

Spectroscopic and Computational Studies

The synthesis and characterization of a novel compound, 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, were explored. This work included spectroscopic analyses (FT-IR, NMR, UV-vis) and computational studies to confirm the molecular structure, offering insights into the compound's potential applications in various scientific domains (Şen et al., 2019).

Electrolyte Additive for High Voltage Lithium Ion Battery

4-(Trifluoromethyl)-benzonitrile was investigated as an electrolyte additive for high voltage lithium ion batteries, highlighting its impact on improving cyclic stability and capacity retention. This research provides valuable data on enhancing lithium ion battery performance through novel electrolyte additives (Huang et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

作用機序

Target of Action

This compound is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Formylphenoxy)benzonitrile. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . .

特性

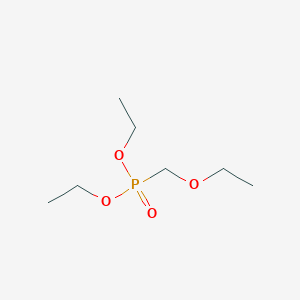

IUPAC Name |

4-(3-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFJDNCDHKHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531091 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90178-72-6 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90178-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090178726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2U2J9LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)